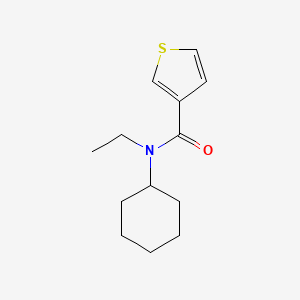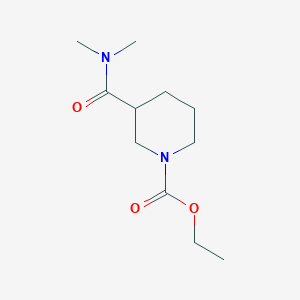
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide, commonly known as CDC or Carfentrazone-ethyl, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. The chemical is a member of the triazolinone family of herbicides and has a unique mechanism of action that makes it effective against a wide range of weeds.
Wirkmechanismus
CDC works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of this enzyme leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. CDC is a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Biochemical and Physiological Effects:
CDC has been found to have a low toxicity profile in mammals and is not expected to cause any adverse effects when used according to label instructions. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in tissues. However, exposure to high concentrations of CDC may cause irritation to the skin, eyes, and respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
CDC is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. The chemical has a unique mechanism of action that makes it effective against weeds that are resistant to other herbicides. CDC is also relatively safe for mammals and has a low toxicity profile. However, the chemical is not effective against grasses and is only effective as a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Zukünftige Richtungen
There are several future directions for research on CDC, including:
1. Development of new formulations of CDC that can improve its efficacy and reduce its environmental impact.
2. Study of the potential of CDC as a pre-emergent herbicide, which can prevent the germination of weed seeds.
3. Investigation of the potential of CDC as a tool for weed management in organic farming systems.
4. Study of the impact of CDC on non-target organisms, such as beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of CDC that can reduce the cost and environmental impact of the chemical.
Conclusion:
CDC is a highly effective herbicide that has a unique mechanism of action and is widely used in agriculture to control broadleaf weeds. The chemical has a low toxicity profile in mammals and is relatively safe for the environment. However, further research is needed to improve the efficacy and reduce the environmental impact of the chemical.
Synthesemethoden
CDC is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chlorobenzoic acid with methylamine to form 3-chlorobenzamide. The second step involves the reaction of 3-chlorobenzamide with cyclopropanecarboxylic acid to form 1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
CDC has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of broadleaf weeds. The chemical has been used in various crops, including soybeans, cotton, and wheat, to control weeds and improve crop yield. CDC has also been studied for its potential use in weed management in non-crop areas, such as roadsides and industrial sites.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(2)11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKDBIMNWSHCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)






![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)


